molecular formula C11H19NO2 B8298155 4-(2-Oxo-azocan-1-yl)-butyraldehyde

4-(2-Oxo-azocan-1-yl)-butyraldehyde

Cat. No. B8298155
M. Wt: 197.27 g/mol
InChI Key: ICYDKTWRPNLECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Oxo-azocan-1-yl)-butyraldehyde is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Oxo-azocan-1-yl)-butyraldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Oxo-azocan-1-yl)-butyraldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Oxo-azocan-1-yl)-butyraldehyde

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

4-(2-oxoazocan-1-yl)butanal

InChI

InChI=1S/C11H19NO2/c13-10-6-5-9-12-8-4-2-1-3-7-11(12)14/h10H,1-9H2

InChI Key

ICYDKTWRPNLECG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(C(=O)CC1)CCCC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Osmium tetroxide (17 mg, 0.07 mmole) was added to 1-pent-4-enyl-azocan-2-one (5.52 g, 28.3 mmole) in a mixture of tetrahydrofuran (100 mL) and water (50 mL) under ambient water bath cooling. The mixture was stirred for 5 minutes and solid sodium periodate (15.11 g, 70.65 mmole) was added in portions over 15 minutes. The reaction mixture was stirred for 3 hours and filtered. The filtrate was concentrated, saturated with solid sodium chloride, and extracted with methylene chloride. The organic phase was dried (magnesium sulfate) and concentrated. Purification by silica gel chromatography, eluting with chloroform, gave 4-(2-oxo-azocan-1-yl)-butyraldehyde (4.72 μg).
Quantity
15.11 g
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
17 mg
Type
catalyst
Reaction Step Two

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